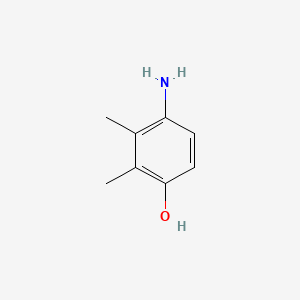

4-Amino-2,3-xylenol

説明

Nomenclature and Chemical Identity of 4-Amino-2,3-xylenol

IUPAC Name

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 4-amino-2,3-dimethylphenol nih.gov. This name explicitly describes the molecular structure: a phenol (B47542) ring substituted with an amino group at the fourth position and methyl groups at the second and third positions relative to the hydroxyl group.

Common Synonyms

In addition to its formal IUPAC name, this compound is known by several synonyms in commercial and research contexts. These alternative names are frequently encountered in chemical catalogs and databases. Common synonyms include:

4-Amino-2,3-dimethylphenol nih.govsielc.comtcichemicals.comcymitquimica.com

4-Hydroxy-2,3-dimethylaniline tcichemicals.comcymitquimica.com

2,3-Dimethyl-4-aminophenol cymitquimica.com

2,3-Dimethyl-4-hydroxyaniline cymitquimica.com

NSC 143549 nih.govcymitquimica.com

CAS Registry Number

The Chemical Abstracts Service (CAS) has assigned the unique registry number 3096-69-3 to this compound. nih.govsielc.comtcichemicals.comcymitquimica.comchemspider.comuni.lu This identifier is a definitive numerical descriptor used to track and retrieve information about this specific substance in numerous chemical databases.

Molecular Formula

The molecular formula for this compound is C8H11NO . nih.govsielc.comtcichemicals.com This formula indicates that each molecule of the compound is composed of eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom.

InChI and InChIKey Identifiers

The IUPAC International Chemical Identifier (InChI) provides a standardized, machine-readable string of characters to represent the compound's structure.

InChI: InChI=1S/C8H11NO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,9H2,1-2H3 nih.govncats.io

InChIKey: The hashed version of the InChI, known as the InChIKey, is UBKPLLYABUUFCE-UHFFFAOYSA-N. nih.govsielc.comncats.io This is a fixed-length code used for database and web searches.

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) is another line notation for describing the structure of chemical species.

SMILES: Cc1c(C)c(ccc1N)O nih.gov

Table of Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-amino-2,3-dimethylphenol nih.gov |

| CAS Registry Number | 3096-69-3 nih.govsielc.comtcichemicals.comcymitquimica.comchemspider.comuni.lu |

| Molecular Formula | C8H11NO nih.govsielc.comtcichemicals.com |

| InChI | InChI=1S/C8H11NO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,9H2,1-2H3 nih.govncats.io |

| InChIKey | UBKPLLYABUUFCE-UHFFFAOYSA-N nih.govsielc.comncats.io |

| SMILES | Cc1c(C)c(ccc1N)O nih.gov |

Relevance of Aminophenolic Compounds in Chemical Science

Aminophenolic compounds, characterized by the presence of both an amino (-NH2) and a hydroxyl (-OH) group attached to a benzene (B151609) ring, are a cornerstone of modern chemical science. Their amphoteric nature allows them to act as either weak acids or weak bases, and their rich reactivity makes them indispensable precursors in a multitude of industrial processes. They are of significant commercial importance, serving as key intermediates in the production of pharmaceuticals, photographic developers, and a vast array of dyes and pigments. The interplay between the electron-donating amino and hydroxyl groups activates the aromatic ring, facilitating electrophilic substitution reactions and making them versatile scaffolds for creating diverse chemical entities with desired properties.

Scope and Significance of Academic Inquiry into this compound

Academic inquiry into this compound, while not as broad as for other isomers like p-aminophenol, is focused on elucidating its specific reactivity and potential applications. Research efforts are often directed towards its use as a specialized building block in organic synthesis, where the specific substitution pattern of the methyl groups can influence the properties of the final products. cymitquimica.com Studies involving this compound often explore its role in the synthesis of novel dyes, where its structure can impart unique coloristic properties. cymitquimica.com Furthermore, its potential as a monomer in the development of new polymers is an area of academic interest, as the functional groups can be exploited to create materials with tailored thermal and mechanical properties. The scientific significance of studying this compound lies in expanding the toolbox of synthetic chemists and material scientists, offering a nuanced alternative to more common aminophenolic reagents.

Detailed research findings have shed light on the chemical and physical characteristics of this compound.

| Property | Value |

| CAS Number | 3096-69-3 |

| Molecular Formula | C8H11NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | White to gray to brown powder or crystals |

| Synonyms | 4-Amino-2,3-dimethylphenol, 4-Hydroxy-2,3-dimethylaniline |

This table is interactive. You can sort and filter the data.

The reactivity of this compound is characteristic of aminophenols. The amino group can be diazotized and subsequently coupled to form azo dyes, a foundational reaction in the dye industry. The phenolic hydroxyl group imparts solubility in alkaline solutions and can be a site for etherification or esterification reactions. The aromatic ring itself is activated towards electrophilic substitution, allowing for the introduction of other functional groups.

While specific, large-scale industrial applications of this compound are not as widely documented as those for other aminophenols, its utility is primarily seen in laboratory-scale synthesis and specialized research. Its role as a chemical intermediate allows for the creation of a diverse range of molecules with potential applications in materials science and medicinal chemistry. cymitquimica.com

Structure

3D Structure

特性

IUPAC Name |

4-amino-2,3-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-6(2)8(10)4-3-7(5)9/h3-4,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKPLLYABUUFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184947 | |

| Record name | 4-Amino-2,3-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3096-69-3 | |

| Record name | 4-Amino-2,3-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,3-xylenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3096-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,3-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,3-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 2,3 Xylenol

Established Synthetic Routes to 4-Amino-2,3-xylenol

Established methods for the synthesis of this compound primarily rely on classical organic reactions, including the reduction of a nitro precursor, functionalization of substituted phenols, and diazo coupling reactions.

Reductive Amination Strategies in this compound Synthesis

While direct reductive amination of a carbonyl precursor is a common method for amine synthesis, a more prevalent strategy for aromatic amines like this compound involves the reduction of a corresponding nitro compound. This two-step approach typically begins with the nitration of 2,3-dimethylphenol (B72121). The resulting 4-nitro-2,3-dimethylphenol is then reduced to the desired this compound.

The nitration of 2,3-dimethylphenol requires careful control of reaction conditions to favor the formation of the 4-nitro isomer. Subsequent reduction of the nitro group can be achieved using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or the use of metal/acid combinations such as tin and hydrochloric acid. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

Table 1: Examples of Reductive Amination Strategies for Aminophenol Synthesis

| Starting Material | Reagents and Conditions | Product | Yield |

|---|

Note: The table provides examples of the reduction of nitrophenols to aminophenols, a key step in the synthesis of this compound from 2,3-dimethyl-4-nitrophenol (B102812).

Indirect Ortho Functionalization Approaches for Substituted Phenols leading to Aminoxylenols

The direct introduction of an amino group at the ortho position of a phenol (B47542) can be challenging due to the directing effects of the hydroxyl group. Indirect methods are therefore often employed. One such strategy involves the nitrosation of the phenol at the para position, followed by reduction. For the synthesis of this compound, the starting material would be 2,3-dimethylphenol.

The reaction of 2,3-dimethylphenol with a nitrosating agent, such as sodium nitrite (B80452) in the presence of an acid, would lead to the formation of 4-nitroso-2,3-dimethylphenol. This intermediate can then be reduced to the corresponding amine, this compound, using a variety of reducing agents, similar to those used for the reduction of nitro compounds.

Nuclear Methylation of Phenols in the Context of Aminoxylenol Precursors

Nuclear methylation of phenols involves the introduction of methyl groups directly onto the aromatic ring. While not a direct route to this compound, this methodology is crucial for the synthesis of its precursor, 2,3-dimethylphenol, from simpler phenols like cresol (B1669610) or phenol itself. The selective methylation at the 2 and 3 positions is a key challenge in this approach.

Synthesis of Amino-Substituted Phenol Derivatives via Diazo Coupling

Diazo coupling reactions provide a versatile method for the formation of azo compounds, which can then be reduced to form two separate amino groups. In the context of synthesizing this compound, a diazonium salt could be coupled with 2,3-dimethylphenol. The resulting azo dye can then be cleaved reductively to yield this compound and another amine, depending on the diazonium salt used.

The coupling reaction is typically carried out in an alkaline medium. The subsequent reduction of the azo linkage can be achieved with reagents like sodium dithionite (B78146) or through catalytic hydrogenation. This method offers flexibility in the choice of the diazonium salt, allowing for the synthesis of various substituted aminophenols. mdpi.com

Palladium-Catalyzed Reductions for Aminoarene Derivatives

Palladium-catalyzed reactions are powerful tools in modern organic synthesis. The reduction of nitroarenes to aminoarenes can be efficiently catalyzed by palladium on a solid support, such as carbon. This method is widely used due to its high efficiency and selectivity. For the synthesis of this compound, the catalytic hydrogenation of 2,3-dimethyl-4-nitrophenol using a palladium catalyst would be a key step.

Advanced Synthetic Methodologies for this compound and its Analogues

Modern synthetic chemistry offers more advanced and efficient methods for the synthesis of substituted anilines, which can be applied to the preparation of this compound and its analogues. One of the most significant developments in this area is the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgnih.govacsgcipr.orgorganic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a base. To synthesize this compound using this method, a suitable starting material would be a 4-halo-2,3-dimethylphenol (e.g., 4-bromo-2,3-dimethylphenol). This would be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection if necessary.

The choice of palladium catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. A variety of phosphine-based ligands have been developed to facilitate the coupling of a wide range of substrates. This method offers a direct and versatile route to arylamines with excellent functional group tolerance.

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of catalytically active Pd(0) |

| Ligand | BINAP, XPhos, SPhos | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates the reductive elimination step |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |

Microwave-Assisted Synthesis in Aminoxylenol Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and improved purity. nih.govnih.gov This technique is characterized by rapid and uniform heating of the reaction mixture, which can accelerate reaction rates. nih.gov In the context of aminoxylenol chemistry, applying microwave irradiation can lead to more efficient and selective syntheses. The key benefits include metal-free reaction conditions, shorter reaction times, high product yields, and simplified purification processes that may not require column chromatography. nih.gov These features align well with the goals of sustainable chemical production.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Multicomponent Reactions A comparative analysis based on green chemistry metrics for a representative multicomponent reaction.

| Metric | Conventional Method | Microwave Method | Advantage of Microwave Method |

|---|---|---|---|

| Atom Economy (AE) | 91.74% | 91.74% | Equivalent (determined by reactants) |

| Reaction Mass Efficiency (RME) | Lower | Higher | More efficient use of reactant mass |

| Process Mass Intensity (PMI) | Higher | Lower | Generates less total waste per kg of product |

| Environmental (E)-factor | Higher | Lower | Produces less waste relative to the desired product |

| Solvent Intensity (SI) | Higher | Lower | Requires less solvent |

Continuous Flow Microchannel Reactor Applications in Aminophenol Synthesis

Continuous flow chemistry, particularly using microchannel reactors, represents a significant advancement for the synthesis of fine chemicals, including aminophenols. researchgate.netresearchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and product quality. researchgate.net For aminophenol synthesis, which can involve unstable intermediates, continuous flow systems offer the advantage of rapid conversion, minimizing the potential for degradation or side reactions. dtic.mil The high surface-area-to-volume ratio in microreactors facilitates efficient heat transfer, making them especially suitable for highly exothermic reactions and enhancing operational safety. researchgate.net This methodology enables the synthesis of large quantities through a "numbering-up" approach, avoiding the challenges of traditional scale-up processes. researchgate.net

Table 2: Key Advantages of Continuous Flow Microchannel Reactors in Chemical Synthesis

| Advantage | Description | Relevance to Aminophenol Synthesis |

|---|---|---|

| Enhanced Safety | Small reaction volumes and superior heat dissipation reduce risks associated with hazardous or exothermic reactions. | Improves safety when handling reactive intermediates or energetic reagents. |

| Precise Process Control | Accurate control over temperature, pressure, and mixing leads to consistent product quality and yield. researchgate.net | Ensures high purity and reproducibility of the target aminophenol. |

| Rapid Reaction Optimization | Automated systems allow for quick screening of various reaction conditions to find optimal parameters. | Accelerates the development of efficient synthetic routes. |

| Improved Yield and Selectivity | Minimized side reactions and degradation lead to higher yields of the desired product. researchgate.net | Maximizes the output of this compound while reducing impurities. |

| Scalability | Production can be increased by running multiple reactors in parallel ("numbering-up") rather than scaling up vessel size. researchgate.net | Facilitates seamless transition from laboratory-scale synthesis to larger-scale production. |

Green Chemistry Principles in the Synthesis of Aminoxylenol Compounds

Green chemistry provides a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are integral to developing sustainable synthetic routes for aminoxylenol compounds. The core objective is to minimize environmental impact by focusing on aspects like waste prevention, atom economy, and the use of safer chemicals and solvents. nih.govlabdepotinc.com Catalytic reagents are favored over stoichiometric ones because they are used in small amounts and can be recycled, increasing efficiency and reducing waste. labdepotinc.commsu.edu Designing processes with energy efficiency and utilizing renewable feedstocks are also central tenets. By adhering to these principles, the synthesis of this compound can be optimized to be not only efficient but also environmentally benign.

Table 3: The 12 Principles of Green Chemistry

| No. | Principle | Brief Description |

|---|---|---|

| 1 | Prevention | It is better to prevent waste than to treat or clean it up after it has been created. nih.govlabdepotinc.com |

| 2 | Atom Economy | Synthetic methods should maximize the incorporation of all materials used in the process into the final product. labdepotinc.commsu.edu |

| 3 | Less Hazardous Chemical Syntheses | Methods should use and generate substances that possess little or no toxicity to human health and the environment. labdepotinc.commsu.edu |

| 4 | Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. labdepotinc.commsu.edu |

| 5 | Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. labdepotinc.commsu.edu |

| 6 | Design for Energy Efficiency | Energy requirements should be recognized for their environmental and economic impacts and should be minimized. labdepotinc.commsu.edu |

| 7 | Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. labdepotinc.commsu.edu |

| 8 | Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided. nih.govlabdepotinc.com |

| 9 | Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. labdepotinc.commsu.edu |

| 10 | Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous products. labdepotinc.commsu.edu |

| 11 | Real-Time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. labdepotinc.commsu.edu |

| 12 | Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. labdepotinc.commsu.edu |

Chemical Reactivity and Derivatization of the this compound Scaffold

The chemical behavior of this compound is dictated by its two primary functional groups: the aromatic amino group and the phenolic hydroxyl group. The interplay of their electronic properties and reactivity under different conditions allows for a wide range of chemical transformations and the synthesis of various derivatives.

Reactions of the Amino Group in this compound

The primary amino (-NH₂) group in this compound is a key site for nucleophilic reactions. Under neutral or mildly acidic conditions, the amino group is typically more nucleophilic than the phenolic hydroxyl group. researchgate.net This allows for selective reactions such as acylation to form amides or alkylation to form secondary and tertiary amines. A significant transformation is its reaction with nitrous acid (generated in situ from NaNO₂/HCl) to form a diazonium salt. This diazonium intermediate is highly versatile and can be substituted by a wide variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions, providing a gateway to numerous derivatives where the amino group is replaced.

Phenolic Reactivity and Substitution Patterns

The phenolic hydroxyl (-OH) group strongly influences the reactivity of the aromatic ring. It is a powerful activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, in this compound, these positions are already occupied by the amino and methyl groups. The reactivity of the hydroxyl group itself can be enhanced under basic conditions. researchgate.net In the presence of a strong base, it deprotonates to form a highly nucleophilic phenoxide ion. researchgate.net This phenoxide is a much stronger nucleophile than the neutral amino group and can readily participate in reactions such as Williamson ether synthesis to form aryl ethers.

Formation of Schiff Bases from 4-Aminophenol Derivatives

Schiff bases, characterized by the azomethine or imine group (-C=N-), are formed through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or ketone). nih.govjetir.org The amino group of this compound can readily undergo this reaction. The general synthesis involves mixing the aminoxylenol with an appropriate aldehyde or ketone in a solvent like ethanol. rsc.orgresearchgate.net The reaction is often stirred at room temperature or refluxed and may be catalyzed by a few drops of an acid, such as glacial acetic acid. jetir.orgresearchgate.net This reaction provides a straightforward method for synthesizing a diverse library of Schiff base derivatives from the this compound scaffold, which have applications as ligands in coordination chemistry and as intermediates in organic synthesis. nih.govjetir.org

Table 4: Examples of Schiff Bases Synthesized from 4-Aminophenol and Various Aldehydes This table illustrates the types of derivatives that can be formed from a similar aminophenol scaffold.

| Schiff Base Name | Carbonyl Reactant | Reference |

|---|---|---|

| 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol | 5-Chlorosalicylaldehyde | nih.govnih.gov |

| 4-((4-(dimethylamino)benzylidene)amino)phenol | 4-(Dimethylamino)benzaldehyde | nih.govnih.gov |

| 4-((3-nitrobenzylidene)amino)phenol | 3-Nitrobenzaldehyde | nih.govnih.gov |

| 4-((thiophen-2-ylmethylene)amino)phenol | Thiophene-2-carboxaldehyde | nih.govnih.gov |

| 4-(((E)-3-phenylallylidene)amino)phenol | Cinnamaldehyde | nih.govnih.gov |

Development of Azo Ligands from Aminophenolic Precursors

The synthesis of azo ligands from aminophenolic compounds like this compound is a well-established process in organic chemistry, primarily involving a two-step reaction: diazotization followed by azo coupling. unb.cajchemrev.com Azo compounds are characterized by the presence of a diazene (B1210634) functional group (–N=N–) connecting two aromatic rings, which forms an extended conjugated system responsible for their often vibrant colors. jbiochemtech.com

The initial step is the diazotization of the primary aromatic amine. unb.ca In this reaction, the amino group of this compound is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). cuhk.edu.hk The reaction is performed at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt, which can be explosive if isolated. cuhk.edu.hk

The generalized reaction for the diazotization of this compound is presented below:

Table 1: Generalized Diazotization of this compound Use the slider to see the reaction details.

| Reactant | Reagents | Intermediate Product | Conditions |

| This compound | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | 4-Hydroxy-2,3-dimethylbenzenediazonium chloride | 0-5 °C |

Once the 4-hydroxy-2,3-dimethylbenzenediazonium salt is formed, it acts as an electrophile in the subsequent azo coupling reaction. wikipedia.org It is then reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. wikipedia.orgtarjomeplus.com The diazonium salt undergoes an electrophilic aromatic substitution reaction with the activated aromatic ring of the coupling agent to form the stable azo compound. wikipedia.org

The position of the coupling on the partner molecule is directed by the activating groups already present on its ring. For phenols and naphthols, the coupling typically occurs at the para position relative to the hydroxyl group, unless this position is already occupied, in which case coupling proceeds at the ortho position. wikipedia.org The reaction is generally carried out in a solution with a specific pH that depends on the nature of the coupling agent.

Table 2: Generalized Azo Coupling Reaction Use the slider to see the reaction details.

| Reactant 1 | Reactant 2 (Coupling Agent) | Product |

| 4-Hydroxy-2,3-dimethylbenzenediazonium salt | Phenol or Naphthol derivative | Azo Ligand |

This methodology allows for the synthesis of a wide array of azo ligands by varying the structure of the coupling partner, leading to compounds with diverse chemical properties and potential applications.

Functionalization for Targeted Derivative Synthesis (e.g., sulfonamide-based scaffolds)

The presence of a primary amino group allows this compound to be readily converted into sulfonamide derivatives. Sulfonamides are a significant class of compounds in medicinal chemistry and are characterized by the –SO₂NH– functional group. tsijournals.com The most common method for their synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. cihanuniversity.edu.iqnih.gov

In this synthetic transformation, the amino group of this compound acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction typically results in the formation of a sulfonamide linkage and hydrochloric acid as a byproduct. A base, such as triethylamine (B128534) or pyridine, is commonly added to the reaction mixture to neutralize the HCl generated, driving the reaction to completion. tsijournals.com

The general scheme for the synthesis of a sulfonamide derivative from this compound is outlined below:

Table 3: Generalized Synthesis of Sulfonamide Derivatives from this compound Use the slider to see the reaction details.

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Aryl or Alkyl Sulfonyl Chloride | Pyridine or Triethylamine | N-(4-hydroxy-2,3-dimethylphenyl)sulfonamide |

The properties of the resulting sulfonamide can be tailored by selecting different sulfonyl chlorides. For instance, reacting this compound with benzenesulfonyl chloride would yield N-(4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide, while using methanesulfonyl chloride would result in N-(4-hydroxy-2,3-dimethylphenyl)methanesulfonamide. This versatility allows for the creation of a large library of sulfonamide derivatives from a single aminophenolic precursor, enabling the exploration of structure-activity relationships for various applications. The reaction between 2-aminophenol (B121084) and 4-methylbenzenesulfonyl chloride to produce N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide serves as a comparable example of this type of transformation. researchgate.net

Spectroscopic Elucidation and Structural Characterization

Advanced Spectroscopic Techniques for 4-Amino-2,3-xylenol Analysis

Modern spectroscopic methods offer a powerful arsenal for the unambiguous characterization of organic molecules like this compound. These techniques probe the magnetic and vibrational properties of the molecule's nuclei and bonds, respectively, generating unique spectral fingerprints that are directly correlated to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The proton NMR (¹H NMR) spectrum of this compound provides critical information about the number and types of hydrogen atoms present in the molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment. The aromatic protons are expected to resonate in the downfield region, typically between 6.0 and 7.5 ppm, due to the deshielding effect of the benzene (B151609) ring's π-electron system. The protons of the two methyl groups will appear further upfield, at distinct chemical shifts, reflecting their attachment to the aromatic ring. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and their signals can appear over a broad range of the spectrum, often as broad singlets. The exact chemical shifts can be influenced by the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 6.5 - 7.0 | Doublet |

| Aromatic H | 6.5 - 7.0 | Doublet |

| -OH | Variable | Broad Singlet |

| -NH₂ | Variable | Broad Singlet |

| -CH₃ (at C2) | ~2.2 | Singlet |

| -CH₃ (at C3) | ~2.1 | Singlet |

Note: The predicted values are based on the analysis of structurally similar compounds and established chemical shift increments. Actual experimental values may vary.

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of non-equivalent carbon atoms and provides insights into their chemical environment. The spectrum for this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The aromatic carbons will have chemical shifts in the range of 110-160 ppm. The carbon atom attached to the hydroxyl group (C1) and the carbon atom attached to the amino group (C4) will be significantly influenced by these electron-donating groups. The carbons bearing the methyl groups (C2 and C3) will also have characteristic shifts, as will the methyl carbons themselves, which typically appear in the upfield region of the spectrum (10-25 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-OH) | 145 - 155 |

| C2 (-CH₃) | 120 - 130 |

| C3 (-CH₃) | 125 - 135 |

| C4 (-NH₂) | 135 - 145 |

| C5 | 115 - 125 |

| C6 | 110 - 120 |

| -CH₃ (at C2) | 10 - 20 |

| -CH₃ (at C3) | 10 - 20 |

Note: The predicted values are based on the analysis of structurally similar compounds and established chemical shift increments. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond connectivity information.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal correlations between neighboring protons. For this compound, COSY would show cross-peaks between the two aromatic protons, confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For example, the signals of the methyl protons would show a direct correlation to the signals of the methyl carbons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound displays a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The presence of the hydroxyl (-OH) and amino (-NH₂) groups will be evident from broad and sharp bands, respectively, in the high-frequency region of the spectrum. The aromatic ring will give rise to characteristic C-H and C=C stretching vibrations. The methyl groups will also have their own distinct C-H stretching and bending frequencies.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenol (B47542) | 3200 - 3600 | Strong, Broad |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Alkyl) | Methyl groups | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C-N Stretch | Aromatic Amine | 1250 - 1350 | Medium to Strong |

| C-O Stretch | Phenol | 1180 - 1260 | Strong |

| N-H Bend | Primary Amine | 1550 - 1650 | Medium |

| C-H Bend (out-of-plane) | Aromatic Ring | 750 - 900 | Strong |

Note: The expected wavenumber ranges are typical for the indicated functional groups. The exact position and intensity of the bands can be influenced by the molecular structure and intermolecular interactions.

FT-Raman Spectroscopy for Vibrational Analysis

Fourier Transform (FT) Raman spectroscopy is a powerful technique for analyzing the vibrational modes of a molecule. For this compound, the FT-Raman spectrum provides a characteristic fingerprint based on the scattering of monochromatic light from the molecular vibrations. The spectrum is typically recorded in the Stokes region, with the wavenumbers of the observed bands corresponding to specific vibrational modes within the molecule.

Key vibrational bands observed in the FT-Raman spectrum of similar phenolic compounds include:

O-H stretching: This vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹.

N-H stretching: The amino group exhibits symmetric and asymmetric stretching vibrations, usually found in the 3300-3500 cm⁻¹ range.

C-H stretching: Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹.

C=C stretching: The aromatic ring shows characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-N stretching: This vibration is often found in the 1250-1350 cm⁻¹ range.

C-O stretching: The phenolic C-O stretching vibration typically appears between 1200 and 1260 cm⁻¹.

The precise positions and intensities of these bands can be influenced by factors such as hydrogen bonding and the specific substitution pattern on the aromatic ring.

Correlation of Vibrational Modes with Molecular Structure

The vibrational spectrum of this compound can be interpreted by correlating the observed Raman bands with specific molecular motions. This is often aided by computational methods, such as Density Functional Theory (DFT), which can calculate the theoretical vibrational frequencies of the molecule. amazonaws.com By comparing the experimental spectrum with the calculated spectrum, a detailed assignment of the vibrational modes can be achieved.

For instance, the in-plane and out-of-plane bending vibrations of the C-H and N-H bonds, as well as the various stretching and bending modes of the aromatic ring, can be identified. This detailed analysis confirms the presence of the key functional groups (amino, hydroxyl, and dimethyl-substituted benzene ring) and provides insights into the molecule's conformation and intermolecular interactions.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H Stretch | 3200-3600 |

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aromatic C=C Stretch | 1400-1600 |

| C-N Stretch | 1250-1350 |

| Phenolic C-O Stretch | 1200-1260 |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

GC-MS Analysis for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In the analysis of this compound, a sample is first vaporized and passed through a GC column, which separates it from any impurities. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Additionally, a characteristic fragmentation pattern is observed, which can be used to confirm the structure of the molecule. GC-MS is also a valuable tool for assessing the purity of a sample, as any impurities will be separated by the GC and detected by the MS. cat-online.com For certain analyses, derivatization of the amino and hydroxyl groups may be employed to improve chromatographic behavior and mass spectral characteristics. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. nih.gov This allows for the determination of the elemental composition of this compound with a high degree of confidence. By comparing the experimentally measured exact mass to the theoretical mass calculated from the molecular formula (C₈H₁₁NO), the elemental formula can be unequivocally confirmed. This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. The absorption of light is dependent on the electronic structure of the molecule, and the resulting spectrum can provide information about the presence of chromophores.

For this compound, the UV-Vis spectrum is characterized by absorption bands in the ultraviolet region, which are due to π → π* and n → π* electronic transitions within the aromatic ring and the non-bonding electrons of the amino and hydroxyl groups. The position and intensity of these absorption maxima (λ_max) are influenced by the solvent and the pH of the solution. semanticscholar.org Natural phenols typically exhibit absorption near 270 nm. wikipedia.org The spectrum can be used for quantitative analysis and to study the effects of substituents on the electronic properties of the molecule.

| Spectroscopic Technique | Information Obtained |

| FT-Raman Spectroscopy | Vibrational modes of functional groups |

| GC-MS | Molecular weight, fragmentation pattern, purity |

| High-Resolution Mass Spectrometry | Exact mass and elemental composition |

| UV-Visible Spectroscopy | Electronic transitions and chromophores |

Computational Chemistry for Structural and Spectroscopic Validation

Computational chemistry plays a crucial role in validating and interpreting experimental spectroscopic data. Methods such as Density Functional Theory (DFT) can be used to calculate the optimized geometry, vibrational frequencies, and electronic properties of this compound. nih.gov

The calculated vibrational frequencies can be compared with the experimental FT-Raman spectrum to aid in the assignment of the observed bands. researchgate.net Similarly, theoretical calculations of the electronic transitions can help to interpret the UV-Vis spectrum. By comparing the computational results with the experimental data, a more complete and accurate understanding of the structural and spectroscopic properties of this compound can be achieved.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict a variety of molecular properties by focusing on the electron density rather than the complex multi-electron wavefunction. nih.gov For a molecule like this compound, DFT calculations can elucidate critical descriptors related to its geometry, stability, and chemical reactivity.

DFT calculations typically begin with the optimization of the molecule's geometry to find its lowest energy conformation. From this optimized structure, various electronic properties can be determined. Key among these are the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. growingscience.com The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.govmdpi.com

Other properties derived from DFT analysis include the molecular electrostatic potential (MEP), which maps the charge distribution and identifies sites prone to electrophilic or nucleophilic attack. Additionally, global reactivity descriptors such as chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω) can be calculated to further quantify the molecule's reactive nature. growingscience.commdpi.com These computational insights are invaluable for understanding the molecule's behavior in chemical reactions.

Table 1: Representative Molecular Properties of this compound from DFT Calculations Note: The following values are illustrative examples of typical outputs from DFT calculations and are not derived from a specific published study on this exact molecule.

| Property | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.15 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.88 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.27 eV |

| Ionization Potential (I) | Energy required to remove an electron (approximated as -EHOMO) | 5.15 eV |

| Electron Affinity (A) | Energy released when an electron is added (approximated as -ELUMO) | 0.88 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.135 eV |

| Electronegativity (χ) | The power to attract electrons in a covalent bond | 3.015 eV |

| Electrophilicity Index (ω) | Propensity of a species to accept electrons | 2.12 eV |

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with surrounding molecules, such as solvents or biological macromolecules. mdpi.com

For this compound, an MD simulation could be employed to study its behavior in a condensed phase, such as an aqueous solution. The simulation would begin by placing a model of the molecule in a simulation box filled with water molecules. The interactions between all atoms are governed by a set of parameters known as a force field. The system is then allowed to evolve over a set period, typically nanoseconds to microseconds, tracking the trajectory of each atom.

Such simulations can reveal important information about the solvation of this compound, including the formation and dynamics of hydrogen bonds between its amino and hydroxyl groups and the surrounding water molecules. mdpi.com It can also provide insights into the molecule's conformational flexibility, identifying preferred rotational states (dihedral angles) of its functional groups. This information is crucial for understanding how the molecule might fit into a binding site of a protein or other biological target. mdpi.com

Table 2: Typical Setup Parameters for an MD Simulation of this compound

| Parameter | Description | Typical Value/Method |

| Force Field | Set of equations and parameters describing the potential energy of the system. | GROMOS, AMBER, CHARMM |

| Water Model | Defines the geometry and interaction parameters of water molecules. | SPC, TIP3P |

| Ensemble | Statistical mechanics framework defining the thermodynamic state. | NVT (Canonical) or NPT (Isothermal-Isobaric) |

| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) |

| Pressure | The pressure at which the simulation is run (for NPT ensemble). | 1 bar |

| Time Step | The interval between successive calculations of forces and positions. | 1-2 fs |

| Simulation Duration | Total time the molecular system is simulated. | 100 ns - 1 µs |

| Boundary Conditions | Method to handle the edges of the simulation box to mimic a bulk system. | Periodic Boundary Conditions (PBC) |

Quantitative Structure-Activity Relationship (QSAR) Studies on Phenolic Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of compounds and their biological activities. longdom.orgjocpr.com QSAR models are widely used in drug discovery and toxicology to predict the activity of new or untested chemicals, thereby reducing the need for extensive experimental testing. jocpr.comnih.gov

For phenolic compounds, including substituted xylenols, QSAR studies are often conducted to predict activities such as antioxidant capacity, enzyme inhibition, or toxicity. The process involves several key steps:

Data Set Selection: A collection of phenolic compounds with experimentally measured biological activities is assembled.

Descriptor Calculation: For each molecule in the set, a series of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP for hydrophobicity, molecular weight), electronic properties (e.g., dipole moment, atomic charges from DFT), and topological indices (describing molecular shape and branching). longdom.orgmdpi.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com

In studies on related aromatic compounds, descriptors related to hydrophobicity, electrostatic interactions, and van der Waals forces have been shown to be significant contributors to their biological effects. mdpi.com A QSAR model for phenolic compounds could use this compound as part of its training or test set to predict its potential biological activity based on its calculated structural and chemical properties.

Table 3: Common Molecular Descriptors Used in QSAR Studies of Phenolic Compounds

| Descriptor Class | Example Descriptors | Property Represented |

| Physicochemical | LogP, Molar Refractivity (MR), Molecular Weight (MW) | Hydrophobicity, polarizability, size |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electron-donating/accepting ability, polarity |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular size, shape, and degree of branching |

| Steric / 3D | Surface Area, Molecular Volume | Three-dimensional shape and bulk |

Biological and Biomedical Research Applications of 4 Amino 2,3 Xylenol and Its Derivatives

Exploration of Structure-Activity Relationships (SAR) in 4-Amino-2,3-xylenol Analogues

The systematic investigation of how chemical structure influences biological activity, known as Structure-Activity Relationship (SAR) studies, is fundamental to the optimization of lead compounds in drug discovery. For analogues of this compound, these studies are crucial in identifying key structural motifs responsible for eliciting and enhancing desired biological effects.

The core structure of this compound, featuring an aminophenol ring substituted with two methyl groups, provides a unique template for chemical modification. Researchers have explored the introduction of various functional groups at different positions on this scaffold to enhance biological activity. While specific optimization studies on this compound derivatives are not extensively documented in publicly available literature, the principles of SAR from related aminophenol and aniline compounds can be extrapolated. For instance, modifications to the amino and hydroxyl groups, as well as the introduction of substituents on the aromatic ring, can significantly impact the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, thereby influencing its interaction with biological targets.

The nature and position of substituents on the this compound framework play a pivotal role in determining the biological efficacy of its derivatives. Drawing parallels from broader studies on substituted phenols and anilines, it is understood that electron-withdrawing or electron-donating groups can alter the reactivity and binding affinity of the molecule. For example, the introduction of halogen atoms or nitro groups can enhance binding interactions with specific protein targets. Conversely, the addition of bulky alkyl or aryl groups can introduce steric hindrance that may either improve selectivity or diminish activity, depending on the topography of the target's binding site. The precise impact of such modifications on this compound's own derivatives remains an area ripe for further investigation.

The rational design of ligands that can selectively bind to specific biological receptors is a key strategy in modern drug development. While detailed receptor binding studies for derivatives of this compound are not widely reported, the structural motifs present in this compound suggest potential interactions with a variety of receptors. The amino and hydroxyl groups can participate in hydrogen bonding, a critical interaction for ligand-receptor recognition. The aromatic ring can engage in π-π stacking and hydrophobic interactions. Computational modeling and in vitro binding assays would be instrumental in elucidating the specific receptor targets for this compound analogues and in guiding the design of more potent and selective ligands.

Medicinal Chemistry and Pharmaceutical Development

In the realm of medicinal chemistry, small molecules like this compound can serve as valuable starting materials or "scaffolds" for the synthesis of more complex and biologically active compounds.

The chemical structure of this compound, with its reactive amino and hydroxyl groups, makes it an attractive synthetic intermediate. These functional groups can be readily modified through a variety of chemical reactions, allowing for the construction of diverse chemical libraries. While specific examples of marketed drugs derived directly from this compound are not prominent in the literature, its potential as a building block in the synthesis of novel pharmaceutical agents is recognized within the field of synthetic organic chemistry. Its utility lies in its ability to introduce a substituted aminophenol moiety into a larger molecular framework, a common feature in many biologically active compounds.

Enzyme inhibition is a major mechanism of action for many therapeutic drugs. The lipoxygenase (LOX) family of enzymes, particularly 12-lipoxygenase (12-LOX), is implicated in various inflammatory diseases and cancers, making it a significant target for drug development. While there is a lack of direct evidence in the scientific literature demonstrating that derivatives of this compound are potent and selective 12-LOX inhibitors, the general class of aminophenols has been investigated for such activities. The antioxidant properties inherent to the phenol (B47542) group, combined with the modifiable amino group, provide a basis for designing molecules that could potentially interact with the active site of 12-LOX. Further research, including enzymatic assays and molecular docking studies, would be necessary to validate this hypothesis and to explore the potential of this compound derivatives as a novel class of 12-LOX inhibitors.

Investigation of Antimicrobial Properties of Aminophenol Derivatives

Derivatives of aminophenols have demonstrated notable antimicrobial capabilities across a spectrum of pathogens. Research into synthetic 4-aminophenol derivatives has revealed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Saccharomyces cerevisiae nih.gov. For instance, certain Schiff base derivatives of 4-aminophenol have shown significant activity against strains like Staphylococcus aureus, Micrococcus luteus, Staphylococcus epidermidis, Bacillus subtilis, and Bordetella bronchiseptica nih.gov.

The antimicrobial efficacy of phenolic compounds can be influenced by their chemical structure. Studies on naturally occurring phenols and their derivatives, such as eugenol, thymol, and carvacrol, have shown that modifications like the addition of an allyl group can increase potency against planktonic cells nih.gov. While these specific compounds are not direct derivatives of this compound, the principles of structure-activity relationships are relevant. For example, 2-allyl carvacrol and 2-allyl thymol demonstrated a significant reduction in the growth of S. epidermidis and P. aeruginosa compared to their parent compounds nih.gov.

Furthermore, conjugates of aminocoumarin with thiazolidinone have been synthesized and evaluated for their antimicrobial properties, showing variable ranges of antibacterial activity pensoft.net. The incorporation of different functional groups onto the core structure plays a crucial role in determining the antimicrobial potency.

Table 1: Antimicrobial Activity of Selected Aminophenol and Phenolic Derivatives

| Compound/Derivative | Target Microorganism(s) | Observed Effect | Reference |

|---|---|---|---|

| 4-Aminophenol Schiff base derivatives | S. aureus, M. luteus, S. epidermidis, B. subtilis, B. bronchiseptica, S. cerevisiae | Broad-spectrum antimicrobial activity | nih.gov |

| 2-Allyl carvacrol | S. epidermidis, P. aeruginosa | 79.80% and 79.63% reduction in bacterial growth, respectively | nih.gov |

| 2-Allyl thymol | S. epidermidis, P. aeruginosa | 79.00% and 77.93% reduction in bacterial growth, respectively | nih.gov |

| 7-amino-4-methyl-coumarin thiazolidinone conjugates | Gram-positive and Gram-negative bacteria, fungi | Variable antibacterial activity | pensoft.net |

Antidiabetic Activities of Aminophenol Derivatives

Aminophenol derivatives have emerged as a class of compounds with significant potential in the management of diabetes. Studies have shown that certain synthetic 4-aminophenol derivatives can act as inhibitors of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase nih.gov. The inhibition of these enzymes can delay the digestion of carbohydrates, leading to a slower and lower rise in blood glucose levels after meals.

Research has demonstrated that newly synthesized 4-aminophenol derivatives can exhibit significant, concentration-dependent inhibition of both amylase (up to 93.2%) and glucosidase (up to 73.7%) nih.gov. In addition to direct enzyme inhibition, other derivatives have been designed to target different pathways involved in diabetes. For instance, novel beta-amino ketone derivatives containing a sulfamethoxazole moiety have been shown to possess protein tyrosine phosphatase 1B (PTP1B) inhibitory activity and α-glucosidase inhibitory activity at low concentrations nih.gov. Some of these compounds also moderately activate the peroxisome proliferator-activated receptor response element (PPRE) nih.gov.

The development of glycogen phosphorylase (GP) inhibitors is another avenue being explored, with β-d-glucopyranosyl pyrazole derivatives showing potential in this area nih.gov. While not directly aminophenol derivatives, this highlights the broader interest in aromatic compounds for antidiabetic drug discovery.

Table 2: Antidiabetic Potential of Aminophenol and Related Derivatives

| Compound/Derivative Class | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| 4-Aminophenol Derivatives | α-amylase and α-glucosidase inhibition | Up to 93.2% amylase inhibition and 73.7% glucosidase inhibition | nih.gov |

| Beta-amino ketone derivatives with sulfamethoxazole | PTP1B and α-glucosidase inhibition, PPRE activation | Moderate inhibitory and agonist activity at low concentrations | nih.gov |

Anticancer and Antitumor Potential of Related Phenolic Compounds

Phenolic compounds, including derivatives of aminophenol, are a significant area of focus in cancer research due to their ability to interfere with various stages of cancer development and progression. For example, a series of novel 4-aminophenol-benzamide-1,3,4-oxadiazole hybrid analogues have been synthesized and shown to induce apoptosis in triple-negative breast cancer cells tandfonline.com. One particular compound from this series, 7i, was found to be effective in this regard tandfonline.com.

The versatility of the para-aminophenol structure allows for chemical modifications to enhance its pharmacological properties, leading to the development of various cancer medications kajay-remedies.com. It serves as a crucial precursor in the synthesis of targeted therapies like cabozantinib, a tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and hepatocellular carcinoma kajay-remedies.com.

Furthermore, DNA interaction studies of synthetic aminophenol derivatives suggest their potential as anticancer agents nih.gov. The ability of these compounds to interact with DNA can lead to the disruption of cancer cell replication and survival. Marine environments have also yielded a variety of phenolic compounds with significant anticancer activities. Bromophenols isolated from marine brown algae have demonstrated moderate antiproliferative activity against several cancer cell lines mdpi.com.

Table 3: Anticancer Activity of Phenolic and Aminophenol Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action/Effect | Reference |

|---|---|---|---|

| 4-Aminophenol-1,3,4-oxadiazole hybrid (7i) | Triple-negative breast cancer cells | Induction of apoptosis | tandfonline.com |

| Para-aminophenol | - | Precursor for anticancer drugs (e.g., cabozantinib) | kajay-remedies.com |

| Synthetic 4-aminophenol derivatives | - | Potential for DNA interaction | nih.gov |

| Dibenzyl bromophenols (from marine algae) | Various cancer cell lines | Moderate antiproliferative activity | mdpi.com |

Role in Neurological Disease Research

Derivatives of aminophenol are being investigated for their potential therapeutic applications in neurodegenerative diseases. Research has indicated that certain para-aminophenol derivatives may possess neuroprotective properties, offering protection to neurons from damage and enhancing their survival kajay-remedies.com. These findings could have implications for conditions such as Alzheimer's and Parkinson's disease.

The development of multi-target-directed ligands is a key strategy in the search for treatments for complex neurodegenerative disorders like Alzheimer's disease. In this context, a series of 4-flexible amino-2-arylethenylquinoline derivatives have been synthesized and evaluated. Some of these compounds have demonstrated strong inhibition of self-induced Aβ1–42 aggregation, a key pathological hallmark of Alzheimer's disease, as well as antioxidant activity nih.gov. One of the optimal compounds from this series was also able to chelate copper (II), inhibit copper-induced Aβ aggregation, and showed a neuroprotective effect against Aβ1–42-induced toxicity in cell cultures nih.gov.

Furthermore, new hybrids of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide have been developed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are important targets in Alzheimer's disease therapy mdpi.com.

Cardiovascular Disease Research

Phenol derivatives have been explored for their potential in treating and preventing cardiovascular diseases. Research by Tanabe Seiyaku has led to the description of phenol derivatives that exhibit multiple beneficial effects, including the inhibition of lipid peroxidation, acyl-CoA:cholesterol acyltransferase (ACAT), and the transformation of macrophages into foam cells bioworld.com. These actions are relevant to combating atherosclerosis. The compounds were also found to inhibit reperfusion arrhythmias bioworld.com.

The metabolism of amino acids and their derivatives is increasingly being recognized as a critical factor in the development of atherosclerotic cardiovascular disease (ASCVD) nih.govnih.gov. Dysregulated amino acid metabolism has been linked to impaired lipid metabolism, endothelial dysfunction, and increased inflammatory responses, all of which are hallmarks of ASCVD nih.gov. While this research does not directly involve this compound, it highlights the importance of the broader class of amino-containing aromatic compounds in cardiovascular health and disease.

Metabolic Pathways and Biotransformation Studies

Microbial Degradation of Aminophenols and Related Xylenols

The biodegradation of aminophenols and related compounds by microorganisms is a critical area of research, particularly for environmental remediation. Bacteria, in particular, have been shown to be capable of degrading various substituted phenols.

Studies on the bacterial degradation of chloroaminophenols (CAPs), which are amino derivatives of monochlorophenols, have provided insights into the metabolic pathways involved. For example, the bacterium Burkholderia sp. RKJ 800 can utilize 4-chloro-2-aminophenol (4C2AP) as its sole source of carbon and energy nih.gov. The degradation process is initiated by a deaminase that removes the ammonium ion, leading to the formation of 4-chlorocatechol. This intermediate is then cleaved by a dioxygenase nih.gov.

Mixed microbial communities have also been shown to degrade mono-chlorophenols. In some cases, this degradation proceeds via a meta-cleavage pathway, which can sometimes lead to the accumulation of toxic intermediates that inactivate key enzymes nih.gov. The degradation of lignin, a complex phenolic polymer, by fungi and bacteria also provides a model for understanding the breakdown of phenolic structures in the environment wikipedia.org. While lignin itself is more complex than xylenols, the enzymatic machinery involved in its degradation, such as peroxidases and laccases, is relevant to the breakdown of simpler phenolic compounds wikipedia.org.

Proposed Metabolic Pathways for Aminophenolic Compounds

The metabolic pathways of aminophenolic compounds are diverse and depend on the specific structure of the compound and the biological system involved. Several pathways have been proposed based on the study of model compounds like 4-aminophenol and acetaminophen.

In microorganisms such as Burkholderia sp. strain AK-5, 4-aminophenol is utilized as a sole source of carbon, nitrogen, and energy. The proposed metabolic pathway involves the conversion of 4-aminophenol to 1,2,4-trihydroxybenzene via 1,4-benzenediol. The aromatic ring of 1,2,4-trihydroxybenzene is then cleaved by the enzyme 1,2,4-trihydroxybenzene 1,2-dioxygenase to form maleylacetic acid. nih.govasm.orgasm.org This bacterial pathway is distinct from those reported for aniline and its derivatives. nih.gov

In humans, the metabolism of aminophenolic compounds is more complex. Acetaminophen (paracetamol), a well-known p-aminophenol derivative, is primarily metabolized in the liver through phase II conjugation reactions, forming glucuronide and sulfate conjugates that are excreted in the urine. oaepublish.compharmacy180.comwikipedia.org A minor but significant pathway involves oxidation by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). wikipedia.org An alternative pathway for acetaminophen involves deacetylation to p-aminophenol, which can then be conjugated with arachidonic acid in the central nervous system to form AM404, a compound with analgesic properties. oaepublish.com

Another proposed pathway for aminophenols involves oxidation to form benzoquinoneimine metabolites. researchgate.net This can be a one-electron oxidation process, as demonstrated by the formation of the p-aminophenoxy free radical from p-aminophenol. researchgate.net These reactive intermediates can then undergo further reactions, including polymerization. researchgate.net

The degradation of 4-aminophenol can also be catalyzed by enzymes, such as those from Serratia marcescens, in the presence of hydrogen peroxide. This process involves the initial conversion to benzoquinone and ammonia (B1221849), followed by the formation of organic acids like maleic acid, fumaric acid, and oxalic acid, and ultimately mineralization to carbon dioxide and water. researchgate.net

| Compound | Organism/System | Key Intermediates | Final Products | Reference |

| 4-Aminophenol | Burkholderia sp. | 1,4-benzenediol, 1,2,4-trihydroxybenzene | Maleylacetic acid | nih.govasm.orgasm.org |

| Acetaminophen | Human Liver | Glucuronide/sulfate conjugates, NAPQI | Excreted conjugates | oaepublish.compharmacy180.comwikipedia.org |

| Acetaminophen | Human CNS | p-aminophenol | AM404 | oaepublish.com |

| 4-Aminophenol | Serratia marcescens | Benzoquinone, organic acids | CO2, H2O | researchgate.net |

Enzymes Involved in Aminophenol Metabolism

A variety of enzymes are responsible for the biotransformation of aminophenolic compounds. The specific enzymes involved are crucial in determining the metabolic fate and potential biological activity or toxicity of these substances.

Dioxygenases : These enzymes are key in the bacterial degradation of aromatic compounds. For instance, 1,2,4-trihydroxybenzene 1,2-dioxygenase , found in Burkholderia sp. strain AK-5, catalyzes the ring-cleavage of 1,2,4-trihydroxybenzene, a key step in the metabolism of 4-aminophenol. nih.govasm.orgasm.org In Pseudomonas species, 2-aminophenol-1,6-dioxygenase is involved in the breakdown of 2-aminophenol (B121084). researchgate.net

Dehydrogenases : These enzymes participate in the oxidation steps of metabolic pathways. In the degradation of 2-aminophenol, 2-aminomuconic-6-semialdehyde dehydrogenase and 2-hydroxymuconic semialdehyde dehydrogenase are involved in converting intermediate aldehydes to carboxylic acids. researchgate.net

Tautomerases and Hydratases : These enzymes are involved in the downstream processing of ring-fission products. For example, 2-hydroxymuconate tautomerase and 2-keto-4-pentenoate hydratase are part of the catechol degradation pathway, which shares intermediates with aminophenol metabolism. researchgate.net

Cytochrome P450 (CYP) Enzymes : In mammals, this superfamily of enzymes is central to the metabolism of many xenobiotics, including aminophenol derivatives. CYP2E1 is a primary enzyme responsible for the oxidative metabolism of acetaminophen to its reactive metabolite, NAPQI. researchgate.net Multiple human P450 enzymes are also predicted to be involved in the formation of various oxidative metabolites of aminophenolic compounds. researchgate.net The metabolism of 2,6-xylidine (2,6-dimethylaniline), a metabolite of lidocaine, to 4-hydroxy-2,6-dimethylaniline (4-amino-2,6-xylenol) is also carried out by CYP2E1. clinpgx.org

Transferases : Phase II metabolism is dominated by transferase enzymes. UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are responsible for conjugating aminophenols and their metabolites with glucuronic acid and sulfate, respectively, facilitating their excretion. oaepublish.comwikipedia.org

Other Enzymes :

Liver acylamidase and N-deacetylase can catalyze the deacetylation of acetaminophen to p-aminophenol. oaepublish.com

Prostaglandin synthase , through its hydroperoxidase activity, can also catalyze the oxidation of p-aminophenol. researchgate.net

Fatty acid amide hydrolase (FAAH) is responsible for conjugating p-aminophenol with arachidonic acid in the brain to form AM404. oaepublish.com

| Enzyme Class | Specific Enzyme Example | Function | Substrate Example | Reference |

| Dioxygenases | 1,2,4-trihydroxybenzene 1,2-dioxygenase | Aromatic ring cleavage | 1,2,4-trihydroxybenzene | nih.govasm.orgasm.org |

| Dehydrogenases | 2-aminomuconic-6-semialdehyde dehydrogenase | Oxidation of aldehydes | 2-aminomuconic-6-semialdehyde | researchgate.net |

| Cytochrome P450 | CYP2E1 | Oxidative metabolism | Acetaminophen, 2,6-xylidine | researchgate.netclinpgx.org |

| Transferases | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugation | Acetaminophen | oaepublish.comwikipedia.org |

| Hydrolases | Fatty acid amide hydrolase (FAAH) | Conjugation | p-aminophenol | oaepublish.com |

Role of this compound as a Metabolite (e.g., Lidocaine metabolite)

While the specific compound this compound is not widely cited as a major metabolite of common drugs, its isomer, 4-amino-2,6-xylenol (also known as 4-hydroxy-2,6-dimethylaniline), is a well-documented urinary metabolite of the local anesthetic and antiarrhythmic drug, lidocaine. clinpgx.orgnih.gov

Lidocaine undergoes extensive metabolism, primarily in the liver. clinpgx.org The main metabolic pathway involves sequential N-deethylation by CYP1A2 and CYP3A4 to form monoethylglycinexylidide (MEGX) and then glycinexylidide (GX). clinpgx.org These compounds can be hydrolyzed to 2,6-xylidine (2,6-dimethylaniline). clinpgx.org

This 2,6-xylidine is then subject to aromatic hydroxylation, catalyzed by CYP2E1, to produce 4-hydroxy-2,6-dimethylaniline (4-amino-2,6-xylenol). clinpgx.org This hydroxylated metabolite is a major excreted product found in human urine following lidocaine administration. clinpgx.orgescholarship.org The formation of this aminoxylenol represents a significant pathway for the detoxification and elimination of lidocaine. escholarship.org It is important to note that the position of the methyl groups in this metabolite (2 and 6) corresponds to the structure of lidocaine's aromatic ring, whereas the formation of the 2,3-xylenol isomer would require a structural rearrangement that is not a recognized metabolic reaction.

| Parent Drug | Primary Metabolites | Key Metabolite | Enzyme | Significance | Reference |

| Lidocaine | Monoethylglycinexylidide (MEGX), Glycinexylidide (GX), 2,6-Xylidine | 4-hydroxy-2,6-dimethylaniline (4-amino-2,6-xylenol) | CYP2E1 | Major urinary metabolite for excretion | clinpgx.orgnih.govescholarship.org |

Pharmacokinetics and Pharmacodynamics of Aminoxylenol Derivatives

Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is critical in drug development to predict the pharmacokinetic behavior of a compound. For aminoxylenol derivatives and related aminophenolic structures, these properties are often evaluated using in silico computational models before extensive experimental studies are conducted.

ADME profiling helps to assess the "drug-likeness" of a compound. Key parameters evaluated include lipophilicity, molecular size, polarity, solubility, flexibility, and saturation. researchgate.net These physicochemical properties are visualized using tools like bioavailability radar plots, where the optimal range for oral bioavailability is represented. researchgate.net

Absorption : This refers to how a drug enters the bloodstream. For orally administered drugs, factors like solubility and permeability are crucial. Paracetamol (an aminophenol derivative) is well absorbed orally, though the rate can be affected by food. pharmacy180.comwikipedia.org

Distribution : This describes how a drug spreads throughout the body's fluids and tissues. Paracetamol is uniformly distributed in the body with low plasma protein binding. pharmacy180.comwikipedia.org

Metabolism : This is the biotransformation of the drug into other compounds (metabolites). As discussed previously, aminophenol derivatives undergo extensive metabolism, primarily in the liver, through conjugation and oxidation reactions. wikipedia.org In silico models can predict a derivative's potential to be a substrate for metabolic enzymes like cytochrome P450s. mdpi.com

Excretion : This is the removal of the drug and its metabolites from the body, typically via urine. The metabolites of paracetamol and lidocaine are rapidly excreted in the urine. pharmacy180.comclinpgx.org